Deanxit

Description

Properties

CAS No. |

76391-77-0 |

|---|---|

Molecular Formula |

C44H50F3N3OS |

Molecular Weight |

725.9 g/mol |

IUPAC Name |

3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine;2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C23H25F3N2OS.C21H25N/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21/h1-2,4-8,16,29H,3,9-15H2;5-8,10-14H,9,15H2,1-4H3/b18-5+; |

InChI Key |

NECXFGBJNUZGBH-RZFZGDDESA-N |

SMILES |

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

Isomeric SMILES |

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Deanxit flupentixol - melitracen flupentixol, melitracen drug combination |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Mechanism of Flupentixol and Melitracen: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of flupentixol, a typical antipsychotic, and melitracen, a tricyclic antidepressant, presents a unique clinical profile, suggesting a synergistic mechanism of action in the management of depression and anxiety. This technical guide delves into the core pharmacological principles underlying this synergy, summarizing available quantitative data, outlining detailed experimental protocols for further investigation, and visualizing the proposed molecular interactions and experimental workflows. While direct preclinical evidence for the synergistic action is limited in publicly accessible literature, this guide synthesizes the known individual pharmacodynamics to construct a comprehensive hypothesis of their combined effects and provides a framework for future research.

Introduction

The co-occurrence of anxiety and depression is a common clinical challenge. The fixed-dose combination of flupentixol and melitracen has been utilized in several countries for the treatment of mild to moderate depression and anxiety, often demonstrating a rapid onset of action.[1][2][3][4] This efficacy is believed to stem from a synergistic interplay between the two compounds, targeting multiple neurotransmitter systems implicated in the pathophysiology of mood and anxiety disorders.[2][5]

Flupentixol, a thioxanthene derivative, is characterized by its potent antagonism of dopamine D1 and D2 receptors.[1][6] At lower doses, it exhibits anxiolytic and antidepressant properties.[1] Melitracen, a tricyclic antidepressant, functions by inhibiting the reuptake of norepinephrine (NE) and serotonin (5-HT), thereby increasing their synaptic availability.[1][7] This guide will explore the molecular mechanisms of each component and propose how their interaction leads to a synergistic therapeutic effect.

Pharmacodynamic Profile

The synergistic effect of the flupentixol and melitracen combination is rooted in their complementary actions on key neurotransmitter systems.

Flupentixol: Dopamine and Serotonin Receptor Antagonism

The active isomer, cis(Z)-flupentixol, is a potent antagonist at both dopamine D1 and D2 receptors.[8][9] Its antipsychotic effects at higher doses are primarily attributed to D2 receptor blockade in the mesolimbic pathway. However, in the lower doses used in the combination therapy, its anxiolytic and mood-stabilizing effects are thought to be more prominent. Flupentixol also exhibits affinity for serotonin 5-HT2A receptors, which may contribute to its antidepressant effects.[8]

Melitracen: Monoamine Reuptake Inhibition

Melitracen, as a tricyclic antidepressant, blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET).[7] This inhibition of reuptake leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission in pathways crucial for mood regulation.[7]

The Synergistic Hypothesis

The proposed synergy arises from the multi-target engagement of this combination:

-

Broad-Spectrum Neurotransmitter Modulation: Melitracen increases the synaptic levels of serotonin and norepinephrine, while flupentixol modulates the downstream signaling of dopamine and serotonin through receptor antagonism. This dual approach addresses a wider range of neurotransmitter dysregulations associated with depression and anxiety than either agent alone.

-

Dopaminergic and Serotonergic Interplay: Flupentixol's blockade of D2 autoreceptors at low doses may paradoxically enhance dopamine release in certain brain regions, an effect that could be complemented by the increased availability of norepinephrine from melitracen's action, leading to an activating and mood-lifting effect. Furthermore, flupentixol's 5-HT2A antagonism can potentiate the antidepressant effects of increased synaptic serotonin (via melitracen) by disinhibiting downstream pyramidal neuron firing.

-

Rapid Onset of Action: The combined anxiolytic effect of low-dose flupentixol and the activating properties of melitracen may contribute to the observed rapid improvement in symptoms of anxiety and depression.[5]

Quantitative Data

Table 1: Receptor Binding Affinities (Ki) of cis(Z)-Flupentixol

| Receptor | Ki (nM) | Reference |

|---|---|---|

| Dopamine D2 | 0.38 | [5][8] |

| Serotonin 5-HT2A | 7 |[5][8] |

Note: Ki values represent the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Table 2: Monoamine Transporter Inhibition Profile of Melitracen

| Transporter | Action | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | Inhibition of Reuptake | [7] |

| Norepinephrine Transporter (NET) | Inhibition of Reuptake |[7] |

Note: Specific IC50 or Ki values for melitracen at SERT and NET are not consistently reported in publicly available literature.

Proposed Signaling Pathways and Experimental Workflows

To further elucidate the synergistic mechanism of flupentixol and melitracen, specific in vitro and in vivo studies are required. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.

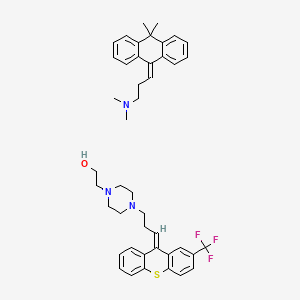

Figure 1: Proposed synergistic mechanism of Flupentixol and Melitracen at the synapse.

Figure 2: Recommended experimental workflow for investigating synergy.

Detailed Experimental Protocols

To rigorously test the hypothesis of synergy, the following experimental protocols are recommended.

In Vitro Receptor Binding and Neurotransmitter Uptake Assays

Objective: To determine the binding affinities (Ki) of flupentixol, melitracen, and their combination for relevant receptors and transporters, and to quantify the inhibition of neurotransmitter reuptake (IC50).

Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Prepare cell membrane homogenates from cells expressing the target receptors (e.g., human dopamine D1, D2, serotonin 5-HT2A) or from rodent brain tissue.

-

Assay Buffer: Use an appropriate buffer system for each target (e.g., Tris-HCl based buffer).

-

Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compounds (flupentixol, melitracen, and their combination in fixed ratios).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 values (concentration of drug that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.

Protocol: Neurotransmitter Reuptake Inhibition Assay

-

Synaptosome Preparation: Prepare synaptosomes from specific rodent brain regions (e.g., striatum for dopamine uptake, cortex for serotonin and norepinephrine uptake).

-

Incubation: Pre-incubate synaptosomes with varying concentrations of melitracen or the flupentixol-melitracen combination.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled neurotransmitter (e.g., [³H]-serotonin or [³H]-norepinephrine).

-

Termination: Stop the uptake reaction by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity accumulated in the synaptosomes.

-

Data Analysis: Determine the IC50 values for the inhibition of neurotransmitter uptake.

In Vivo Behavioral Models

Objective: To assess the synergistic antidepressant-like and anxiolytic-like effects of the combination in validated rodent models.

Protocol: Forced Swim Test (FST) - for Antidepressant-like Effects

-

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Acclimation: On day 1, place each mouse in the cylinder for a 15-minute pre-test session.

-

Drug Administration: On day 2, administer flupentixol, melitracen, their combination, or vehicle to different groups of mice (e.g., intraperitoneally) 30-60 minutes before the test.

-

Test Session: Place the mice individually in the swim cylinder for a 6-minute test session.

-

Behavioral Scoring: During the last 4 minutes of the test, record the duration of immobility (floating with only minimal movements to keep the head above water).

-

Data Analysis: Compare the immobility time between the different treatment groups. A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Protocol: Elevated Plus Maze (EPM) - for Anxiolytic-like Effects

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

-

Acclimation: Allow the animals to habituate to the testing room for at least 30 minutes before the test.

-

Drug Administration: Administer flupentixol, melitracen, their combination, or vehicle to different groups of rodents.

-

Test Session: Place each animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

-

Behavioral Scoring: Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.

-

Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.

Future Directions and Conclusion

The combination of flupentixol and melitracen holds clinical promise due to its purported synergistic action. However, a deeper, quantitative understanding of this synergy at the molecular and behavioral levels is currently lacking in the scientific literature. The experimental protocols outlined in this guide provide a clear path for researchers to systematically investigate the pharmacodynamic interactions between these two compounds.

Future research should focus on:

-

Conducting comprehensive in vitro binding and uptake assays with the drug combination to determine synergistic or additive effects on receptor and transporter function.

-

Utilizing preclinical behavioral models, as described, to confirm and quantify the synergistic antidepressant and anxiolytic effects.

-

Investigating the downstream signaling consequences of combined receptor modulation, particularly on second messenger systems like cAMP and transcription factors like CREB, to uncover the intracellular basis of the synergistic response.

By undertaking these investigations, the scientific community can build a more robust, evidence-based understanding of the synergistic mechanism of action of flupentixol and melitracen, ultimately aiding in the rational development of future polypharmacological agents for the treatment of complex psychiatric disorders.

References

- 1. Flupentixol/melitracen - Wikipedia [en.wikipedia.org]

- 2. brieflands.com [brieflands.com]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. STERIS PHARMA [sterisonline.com]

- 7. Frontiers | Case report: Extrapontine myelinolysis combined with flupentixol- and melitracen-induced dysphagia [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cis-(Z)-Flupentixol Dihydrochloride | Dopamine antagonist | Probechem Biochemicals [probechem.com]

Deanxit neuropharmacological profile and receptor binding affinity

This document provides an in-depth examination of the neuropharmacological properties of Deanxit, a combination psychotropic medication. This compound consists of two active compounds: melitracen, a tricyclic antidepressant, and flupentixol, a thioxanthene neuroleptic.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the drug's receptor binding affinities, mechanisms of action, and the experimental methodologies used to characterize its profile.

Overview of this compound

This compound is a fixed-dose combination medication that leverages the complementary pharmacological actions of its components to treat a range of mood and anxiety disorders, particularly those with mixed symptoms of anxiety and depression.[3][4] Melitracen provides the primary antidepressant effect, while the low dose of flupentixol acts as an anxiolytic and mood-stabilizing agent.[3] The standard tablet formulation contains 10 mg of melitracen and 0.5 mg of flupentixol.[1][5]

Neuropharmacological Profile of Flupentixol

Flupentixol is a typical antipsychotic from the thioxanthene class.[2] Its pharmacological activity is primarily attributed to the cis(Z)-isomer, which is the active stereoisomer in the 1:1 mixture that comprises the drug.[1][6] The effects of flupentixol are notably dose-dependent.

Mechanism of Action

At higher doses, flupentixol functions as a potent antagonist of postsynaptic dopamine D1 and D2 receptors, which underlies its antipsychotic effects in treating conditions like schizophrenia.[7][8]

However, the very low dose (0.5 mg) present in this compound results in a different pharmacological effect.[3] It is believed to preferentially block presynaptic D2 autoreceptors. These autoreceptors typically provide negative feedback to inhibit dopamine release. By blocking them, low-dose flupentixol can paradoxically increase dopaminergic neurotransmission, leading to an activating or "disinhibiting" effect that can counteract symptoms of apathy and anergia.[3]

Beyond the dopaminergic system, flupentixol also acts as an antagonist at serotonin (5-HT₂ₐ and 5-HT₂_c), α₁-adrenergic, and histamine (H₁) receptors.[6][9][10] Antagonism at 5-HT₂ₐ receptors is thought to contribute to its anxiolytic properties.[10]

Receptor Binding Affinity of Flupentixol

The following table summarizes the receptor binding affinities for the active cis(Z)-isomer of flupentixol. The data is presented as inhibition constants (Ki) or IC₅₀ values, where a lower value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference Tissue/System |

| Dopamine D₁ | 3.5 | Mouse Brain |

| Dopamine D₂ | 0.35 | Mouse Brain |

| Dopamine D₃ | 1.75 | Mouse Brain |

| Dopamine D₄ | 66.3 | Mouse Brain |

| Serotonin 5-HT₁ₐ | 8028 | N/A |

| Serotonin 5-HT₂ₐ | 87.5 | Human Frontal Cortex |

| Serotonin 5-HT₂_c_ | 102.2 | Cloned Rat Receptor |

| Histamine H₁ | 0.86 | N/A |

| Muscarinic ACh | Negligible | N/A |

Data compiled from publicly available pharmacological databases and literature.[11]

Signaling Pathway of Flupentixol

The diagram below illustrates the primary synaptic mechanisms of low-dose flupentixol.

Neuropharmacological Profile of Melitracen

Melitracen is a tricyclic antidepressant (TCA) with activating properties.[1][12] Its pharmacological profile is similar to other TCAs like amitriptyline, though it is generally considered less sedative.[1][12]

Mechanism of Action

The primary mechanism of action of melitracen is the inhibition of the presynaptic reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[3][13] This action increases the concentration and prolongs the activity of these neurotransmitters at their respective postsynaptic receptors, which is believed to be the basis for its antidepressant effect.[3][14]

Like other TCAs, melitracen also possesses antagonist activity at several other receptors, including muscarinic acetylcholine, histamine H₁, and alpha-1 adrenergic receptors. These additional actions are not central to its therapeutic efficacy but are responsible for many of its side effects.[3]

Transporter and Receptor Binding Affinity of Melitracen

Quantitative data on melitracen's binding profile is less extensively documented in readily available literature compared to flupentixol. However, key inhibitory activities have been reported.

| Target | Activity (IC₅₀, nM) | System |

| Serotonin Transporter (SERT) | 670 | Synaptosomes (³H-5-HT uptake) |

| Serotonin Transporter (SERT) | 5500 | Blood Platelets (¹⁴C-5-HT uptake) |

Data compiled from publicly available pharmacological databases.[15] Note: Melitracen is also known to inhibit norepinephrine reuptake and has affinity for histamine, muscarinic, and adrenergic receptors, though specific Ki/IC₅₀ values are not consistently reported in the reviewed literature.

Signaling Pathway of Melitracen

The diagram below illustrates the primary synaptic mechanism of melitracen.

Detailed Experimental Methodologies

The characterization of this compound's components relies on a variety of in vitro and in vivo assays.

In Vitro Receptor-Ligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor. A common method is the competitive radioligand binding assay.

Objective: To determine the affinity (Ki) of a test compound (e.g., flupentixol) for a target receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Tissue Preparation: Homogenates of specific brain regions (e.g., striatum for D₂ receptors) or cell lines expressing the receptor of interest.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]spiperone for D₂ receptors).

-

Test Compound: Flupentixol or melitracen at various concentrations.

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Protocol:

-

Incubation: Aliquots of the tissue/cell membrane preparation are incubated in tubes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

These assays determine if a compound inhibits the activity of MAO-A or MAO-B, enzymes that catabolize monoamine neurotransmitters.[16]

Objective: To measure the percent inhibition of MAO-A or MAO-B activity by a test compound.

Materials:

-

Enzyme Source: Recombinant human MAO-A or MAO-B enzymes.[16]

-

Substrate: A substrate specific for the MAO isoform being tested (e.g., kynuramine for both, or specific substrates for each isoform).[16][17]

-

Detection System: A fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP) to detect hydrogen peroxide (H₂O₂), a byproduct of the MAO reaction.[18]

-

Test Compound: Melitracen at various concentrations.

-

Controls: No-enzyme, vehicle (no inhibitor), and positive control (a known inhibitor like clorgyline for MAO-A).[18]

-

Microplate Reader: To measure fluorescence.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Plate Setup: Add test compound dilutions, controls, and the MAO enzyme to the wells of a 96-well black plate.[18]

-

Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes at 37°C) to allow the inhibitor to interact with the enzyme.[18]

-

Reaction Initiation: Add a mixture of the substrate and the fluorescent probe to all wells to start the reaction.[18]

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Data Acquisition: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 530 nm/585 nm) at multiple time points or as an endpoint reading.[18]

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control to determine the IC₅₀ value.[18]

In Vivo Behavioral Models

Animal models are used to assess the antidepressant and antipsychotic-like effects of compounds.

-

Forced Swim Test (FST): This is a common model for screening antidepressant activity.[19][20] Rodents are placed in a container of water from which they cannot escape. After initial struggling, they adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility, which is interpreted as a reduction in "behavioral despair."[20][21]

-

Prepulse Inhibition (PPI) of Startle: This model assesses sensorimotor gating, a process that is deficient in disorders like schizophrenia.[22] A weak sensory stimulus (prepulse) presented shortly before a strong startle-inducing stimulus (pulse) normally inhibits the startle response. Antipsychotic drugs can reverse deficits in PPI induced by dopamine agonists.[22]

Conclusion

The neuropharmacological profile of this compound is a composite of the distinct actions of its two components. Flupentixol, at a low dose, provides a unique mechanism involving the potential disinhibition of dopamine release via presynaptic D₂ autoreceptor blockade, alongside antagonism of 5-HT₂ₐ receptors, contributing to its anxiolytic and activating properties.[3] Melitracen acts as a classic tricyclic antidepressant, primarily by blocking the reuptake of serotonin and norepinephrine.[13] The combination of these mechanisms—enhancing monoaminergic tone through both reuptake inhibition and potential release facilitation—results in a multifaceted therapeutic agent for the treatment of mixed anxiety and depressive states. A thorough understanding of this dual pharmacology, supported by the experimental methodologies outlined herein, is critical for the rational application and future development of such combination therapies.

References

- 1. e-lactancia.org [e-lactancia.org]

- 2. Flupentixol/melitracen - Wikipedia [en.wikipedia.org]

- 3. biomedicus.gr [biomedicus.gr]

- 4. otandp.com [otandp.com]

- 5. mims.com [mims.com]

- 6. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]

- 9. mims.com [mims.com]

- 10. trial.medpath.com [trial.medpath.com]

- 11. Flupentixol - Wikipedia [en.wikipedia.org]

- 12. Melitracen - Wikipedia [en.wikipedia.org]

- 13. What is Melitracen Hydrochloride used for? [synapse.patsnap.com]

- 14. This compound can improve the dizziness, anxiety, and quality of life of patients with chronic subjective dizziness - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. evotec.com [evotec.com]

- 17. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 20. herbmedpharmacol.com [herbmedpharmacol.com]

- 21. Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Targets of Low-Dose Flupentixol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flupentixol, a typical antipsychotic of the thioxanthene class, exhibits a unique dual pharmacological profile dependent on dosage. While higher doses are effective in managing schizophrenia through broad dopamine receptor antagonism, low-dose formulations (typically 0.5-3 mg/day) are utilized for their antidepressant and anxiolytic properties. This guide elucidates the molecular mechanisms underpinning the therapeutic effects of low-dose flupentixol, focusing on its primary molecular targets. The prevailing hypothesis suggests that at low concentrations, flupentixol preferentially blocks presynaptic dopamine D2/D3 autoreceptors, leading to an increase in synaptic dopamine levels and enhanced postsynaptic receptor activation.[1] This targeted action, combined with interactions at other neuroreceptors, forms the basis of its mood-elevating effects.

Molecular Target Binding Profile

The therapeutic action of any psychotropic agent is dictated by its affinity for various neuroreceptors. For flupentixol, the distinction between its antipsychotic and antidepressant effects can be understood by examining its binding affinities (Ki), where a lower value indicates a stronger binding. At low doses, flupentixol is expected to engage targets for which it has the highest affinity.

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinities of flupentixol for key central nervous system receptors. Targets are ordered from highest to lowest affinity, highlighting the receptors most likely to be engaged at low therapeutic concentrations.

| Receptor Target | Binding Affinity (Ki) in nM | Receptor Family | Implied Low-Dose Action |

| Dopamine D1 | 0.35 - 0.8 | Dopamine | Antagonism |

| Histamine H1 | 0.86 | Histamine | Antagonism (potential for sedation) |

| Dopamine D2 | 1.1 - 1.7 | Dopamine | Presynaptic Autoreceptor Antagonism |

| Dopamine D5 | 1.1 | Dopamine | Antagonism |

| Dopamine D3 | 1.75 | Dopamine | Presynaptic Autoreceptor Antagonism |

| Serotonin 5-HT2A | 2.5 - 4.6 | Serotonin | Antagonism |

| Alpha-1A Adrenergic | 4.6 | Adrenergic | Antagonism (potential for hypotension) |

| Dopamine D4 | 66.3 | Dopamine | Weak Antagonism |

Data compiled from various in vitro studies.

Based on these affinities, the primary targets of low-dose flupentixol are the dopamine D1 and D2-like receptors (D2, D3, D5), as well as the serotonin 5-HT2A receptor.[2][3][4] The antidepressant effect is theorized to arise from a preferential blockade of presynaptic D2 and D3 autoreceptors.[1][5] This action inhibits the negative feedback loop that normally suppresses dopamine synthesis and release, thereby increasing dopaminergic neurotransmission in key brain regions like the prefrontal cortex.[6]

Core Signaling Pathways

Flupentixol's antagonism at its primary targets initiates downstream intracellular signaling cascades that ultimately modulate neuronal activity. The two most relevant pathways for its low-dose effects are the Dopamine D2 and Serotonin 5-HT2A receptor pathways.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit.[7][[“]] Antagonism of these receptors by flupentixol blocks the endogenous ligand, dopamine, from binding. This prevents the Gαi/o-mediated inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[[“]][9] When flupentixol preferentially blocks presynaptic D2 autoreceptors, the resulting disinhibition leads to enhanced dopamine release into the synapse.

Caption: Flupentixol's blockade of presynaptic D2 autoreceptors.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is another key target of flupentixol.[2] This receptor couples to the Gαq/11 subunit.[10][11] Antagonism by flupentixol prevents serotonin from activating phospholipase C (PLC), which in turn blocks the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[10][11][12] This cascade ultimately modulates calcium release and protein kinase C (PKC) activity.[10] Blockade of 5-HT2A receptors in the prefrontal cortex is thought to contribute to the antidepressant effects of some antipsychotics by enhancing dopamine release, complementing the direct effects at D2 autoreceptors.[13]

Caption: Flupentixol's antagonism of the 5-HT2A Gq signaling pathway.

Experimental Protocols

The quantitative binding data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are the gold standard for determining the affinity of a drug for its receptor.[14]

General Protocol for a Competitive Radioligand Binding Assay

This protocol outlines the typical steps to determine the inhibitory constant (Ki) of a test compound like flupentixol.[14][15]

-

Membrane Preparation:

-

Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[16]

-

-

Assay Incubation:

-

The assay is conducted in a 96-well plate.[16]

-

To each well, the following are added:

-

A fixed amount of the prepared cell membranes.

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) known to bind specifically to the target receptor.

-

Varying concentrations of the unlabeled test compound (flupentixol).

-

-

A control for non-specific binding is included, which contains a high concentration of an unlabeled specific ligand to saturate all target receptors.

-

-

Equilibration and Filtration:

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[16]

-

The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.[16]

-

The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Data Acquisition and Analysis:

-

The radioactivity trapped on each filter disc is quantified using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

The data are plotted as percent specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined from this curve.

-

The IC50 is converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

-

Caption: A typical workflow for a competitive radioligand binding assay.

Conclusion

In low-dose formulations, flupentixol's clinical efficacy as an antidepressant and anxiolytic is primarily driven by its high affinity for dopamine D1 and D2-like receptors, and serotonin 5-HT2A receptors. The leading mechanism involves the preferential blockade of presynaptic D2/D3 autoreceptors, which enhances dopaminergic neurotransmission.[1][5] This action, potentially in concert with 5-HT2A antagonism, distinguishes its low-dose effects from the broader postsynaptic dopamine blockade observed at higher, antipsychotic doses. Understanding these specific molecular interactions and their downstream signaling consequences is critical for the rational design and development of novel therapeutics targeting mood disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Flupentixol decanoate? [synapse.patsnap.com]

- 3. verification.fda.gov.ph [verification.fda.gov.ph]

- 4. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flupentixol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 12. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

Melitracen's Impact on Monoamine Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Melitracen is a tricyclic antidepressant utilized in the treatment of depression and anxiety.[1] Its clinical efficacy is attributed to its ability to modulate the levels of monoamine neurotransmitters in the synaptic cleft. Like other TCAs, Melitracen's primary mechanism of action is the inhibition of the reuptake of serotonin and norepinephrine, leading to an increased availability of these neurotransmitters to bind to postsynaptic receptors.[2][3] This guide delves into the molecular interactions and cellular consequences of Melitracen's engagement with the monoamine transporter system.

Mechanism of Action: Inhibition of Monoamine Reuptake

Melitracen functions as a non-selective monoamine reuptake inhibitor, with its principal targets being the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] By binding to these transporters, Melitracen blocks the reabsorption of 5-HT and NE from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of these neurotransmitters in the synapse, enhancing and prolonging their signaling to postsynaptic neurons. While its primary effects are on the serotonergic and noradrenergic systems, the potential for interaction with the dopamine transporter (DAT) is also considered, although it is generally understood to be less potent for TCAs.

Visualizing the Mechanism of Action

Caption: Melitracen's inhibition of SERT and NET.

Quantitative Analysis of Monoamine Transporter Inhibition

A critical aspect of characterizing a monoamine reuptake inhibitor is the determination of its binding affinity (Ki) and its functional inhibitory potency (IC50) for each of the monoamine transporters.

Data Presentation

Despite extensive literature searches, specific Ki or IC50 values for Melitracen at SERT, NET, and DAT were not found in publicly available scientific databases. For comparative purposes, the table below is structured to present such data, which is essential for a comprehensive understanding of a compound's pharmacological profile.

| Transporter | Ligand | Ki (nM) | IC50 (nM) | Reference |

| SERT | Melitracen | Data not available | Data not available | |

| NET | Melitracen | Data not available | Data not available | |

| DAT | Melitracen | Data not available | Data not available |

Experimental Protocols

The following sections describe the standard experimental methodologies employed to determine the binding affinity and functional inhibition of compounds like Melitracen at monoamine transporters.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay quantifies the affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Methodology

-

Membrane Preparation: Cell membranes expressing the human serotonin, norepinephrine, or dopamine transporters are prepared from cultured cell lines (e.g., HEK293) or from specific brain regions (e.g., striatum for DAT, cerebral cortex for SERT and NET).[4][5] The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[4][5]

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (Melitracen).

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).[4]

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes bound to the radioligand. The filters are then washed multiple times with ice-cold buffer to remove any unbound radioligand.[4]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand binding assay.

Monoamine Uptake Inhibition Assay for Determining Functional Potency (IC50)

This assay measures the ability of a compound to inhibit the transport of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.

Methodology

-

Cell Culture: Stably transfected cell lines (e.g., HEK293) expressing the human serotonin, norepinephrine, or dopamine transporter are cultured to confluence in multi-well plates.

-

Assay Procedure: The cultured cells are washed and then pre-incubated with varying concentrations of the test compound (Melitracen).

-

Substrate Addition: A fixed concentration of the radiolabeled substrate (e.g., [³H]-5-HT, [³H]-NE, or [³H]-DA) is added to initiate the uptake reaction.

-

Incubation: The cells are incubated for a short period (typically 1-10 minutes) at 37°C to allow for substrate uptake.

-

Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate. The cells are then lysed to release the intracellular contents.

-

Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50).

Visualizing the Monoamine Uptake Inhibition Assay Workflow

Caption: Workflow for a monoamine uptake inhibition assay.

Downstream Signaling Pathways

The inhibition of monoamine reuptake by Melitracen leads to a cascade of downstream signaling events that are thought to underlie its therapeutic effects. The sustained presence of serotonin and norepinephrine in the synaptic cleft results in the prolonged activation of their respective postsynaptic receptors.

This can lead to adaptive changes in receptor density and sensitivity over time. For instance, chronic antidepressant treatment is often associated with the downregulation of β-adrenergic receptors and sensitization of certain serotonin receptor subtypes. These neuroadaptive changes can influence the expression of various genes, including those for neurotrophic factors like brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity. The modulation of these signaling pathways is believed to contribute to the long-term therapeutic effects of antidepressants, including the alleviation of depressive symptoms.

Visualizing a Putative Downstream Signaling Pathway

Caption: A simplified signaling pathway following Melitracen administration.

Conclusion

Melitracen is a tricyclic antidepressant that primarily functions by inhibiting the reuptake of serotonin and norepinephrine. While its qualitative mechanism of action is well-established, a comprehensive understanding of its pharmacological profile is hampered by the lack of publicly available quantitative data on its binding affinities and inhibitory potencies at the monoamine transporters. The experimental protocols detailed in this guide provide a framework for generating such crucial data, which is essential for drug development professionals and researchers seeking to further elucidate the neuropharmacological properties of Melitracen and similar compounds. Future research should focus on obtaining these quantitative values to allow for a more precise comparison with other antidepressants and to better understand its clinical effects.

References

The Pharmacokinetics of Flupentixol and Melitracen: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pharmacokinetic properties of flupentixol and melitracen, the active components of the combination drug Deanxit. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the absorption, distribution, metabolism, and excretion of these two compounds.

Introduction

This compound is a fixed-dose combination of flupentixol, a thioxanthene antipsychotic with anxiolytic and antidepressant properties at low doses, and melitracen, a tricyclic antidepressant.[1] Understanding the pharmacokinetic profile of each component is crucial for optimizing therapeutic efficacy and ensuring safety. This guide summarizes key quantitative data, outlines typical experimental protocols for pharmacokinetic analysis, and visualizes the involved signaling pathways.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of flupentixol and melitracen have been characterized in various studies. The following tables summarize the key quantitative data for each active component following oral administration. It is important to note that the combination of flupentixol and melitracen does not appear to significantly influence the individual pharmacokinetic properties of either compound.[1]

Table 1: Pharmacokinetic Parameters of Flupentixol

| Parameter | Value | References |

| Bioavailability | ~40% | [2] |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [2] |

| Volume of Distribution (Vd) | ~14.1 L/kg | [2] |

| Plasma Protein Binding | ~99% | [2] |

| Elimination Half-Life (t½) | ~35 hours | [2] |

Table 2: Pharmacokinetic Parameters of Melitracen

| Parameter | Value | References |

| Bioavailability | Not fully characterized | |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [2] |

| Volume of Distribution (Vd) | Not fully characterized | |

| Plasma Protein Binding | Not fully characterized | |

| Elimination Half-Life (t½) | ~19 hours (range: 12-24 hours) | [2] |

Experimental Protocols

The determination of the pharmacokinetic parameters listed above involves rigorous experimental protocols. Below are detailed methodologies typical for conducting pharmacokinetic studies of flupentixol and melitracen in human subjects.

Bioequivalence and Pharmacokinetic Study Protocol

A common approach to characterizing the pharmacokinetics of these compounds is through a bioequivalence study, often designed as a single-dose, randomized, open-label, two-period crossover study.

-

Study Population: Healthy adult volunteers (typically 18-55 years old) are recruited. Exclusion criteria include a history of significant medical conditions, allergies to the study drugs, and recent use of other medications.

-

Study Design: A randomized, two-period crossover design is employed. Participants are randomly assigned to one of two treatment sequences. In one period, they receive the test formulation, and in the other, a reference formulation, with a washout period (typically 2 weeks) between the two periods to ensure complete elimination of the drug from the body.

-

Dosing: A single oral dose of a tablet containing flupentixol (e.g., 0.5 mg) and melitracen (e.g., 10 mg) is administered.

-

Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose (0 hours) and multiple post-dose time points, such as 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 8, 12, 24, 48, 72, 96, and 144 hours.

-

Sample Handling and Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis. To prevent degradation, samples are protected from light during collection, processing, and storage.[3]

Analytical Methodology: LC-MS/MS Quantification

The concentration of flupentixol and melitracen in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][3]

-

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): This is a common method for extracting the analytes from the plasma matrix. A specific protocol might involve:

-

Thawing the plasma samples at room temperature.

-

Pipetting a known volume of plasma (e.g., 500 µL) into a clean tube.

-

Adding an internal standard solution.

-

Adding an extraction solvent (e.g., diethyl ether).[1]

-

Vortexing the mixture to ensure thorough mixing.

-

Centrifuging to separate the organic and aqueous layers.

-

Transferring the organic layer to a new tube.

-

Evaporating the solvent to dryness under a stream of nitrogen.

-

Reconstituting the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample clean-up and concentration.

-

-

Chromatographic Conditions:

-

Column: A C8 or C18 reversed-phase column is typically used.[1]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is employed.[1]

-

Flow Rate: A suitable flow rate is maintained to achieve good separation.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring specific precursor-to-product ion transitions for flupentixol, melitracen, and the internal standard to ensure high selectivity and sensitivity.[3]

-

-

Method Validation: The analytical method is validated according to regulatory guidelines (e.g., ICH) for linearity, accuracy, precision, selectivity, and stability.[4]

Signaling Pathways and Mechanism of Action

The therapeutic effects of flupentixol and melitracen are mediated through their interaction with specific neurotransmitter systems in the central nervous system.

Flupentixol: Dopamine Receptor Antagonism

Flupentixol is a potent antagonist of both D1 and D2 dopamine receptors.[5][6] This blockade of dopamine signaling is central to its antipsychotic and anxiolytic effects. The downstream consequences of this antagonism are complex and involve modulation of intracellular signaling cascades.

Caption: Flupentixol's antagonism of D1 and D2 dopamine receptors.

Melitracen: Serotonin and Norepinephrine Reuptake Inhibition

Melitracen is a tricyclic antidepressant that functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[6] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling.

References

- 1. Validation of a sensitive LC/MS/MS method for simultaneous quantitation of flupentixol and melitracene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. iajps.com [iajps.com]

- 5. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Deanxit's Enigmatic Dance with Neuronal Plasticity and Neurotrophic Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deanxit, a combination of the typical antipsychotic flupentixol and the tricyclic antidepressant melitracen, presents a unique pharmacological profile. While direct research on its specific effects on neuronal plasticity and neurotrophic factors is notably scarce, a comprehensive understanding can be extrapolated from the well-documented actions of its individual components and their respective drug classes. This technical guide synthesizes the available preclinical and clinical evidence to build a cogent, albeit inferential, model of this compound's potential mechanisms in modulating the structural and functional adaptability of the nervous system. We delve into the intricate signaling pathways likely influenced by this compound, present hypothetical quantitative outcomes based on related compounds, and provide detailed experimental protocols for future investigation into this under-researched area. This document aims to serve as a foundational resource for researchers seeking to elucidate the precise neural underpinnings of this compound's therapeutic effects.

Introduction: The Dual-Action Enigma of this compound

This compound combines flupentixol, a dopamine D1/D2 receptor antagonist, with melitracen, a tricyclic antidepressant (TCA) that inhibits the reuptake of norepinephrine and serotonin.[1] This dual-action formulation is clinically utilized for anxiety and depression.[2] The neurotrophic hypothesis of depression posits that a reduction in neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), contributes to the pathophysiology of depression, and that antidepressant efficacy is linked to the promotion of neurogenesis and synaptic plasticity.[3] This guide explores the potential for this compound to engage these mechanisms, a critical area of inquiry for understanding its therapeutic window and for the development of novel neuro-centric psychiatric medications.

Inferred Mechanisms of Action on Neuronal Plasticity and Neurotrophic Factors

The effects of this compound on neuronal plasticity and neurotrophic factors can be inferred by examining the distinct and potentially synergistic actions of flupentixol and melitracen.

Flupentixol: The Dopaminergic Modulator

Flupentixol's primary action is the antagonism of dopamine D1 and D2 receptors.[4] Dopamine signaling is intricately involved in regulating synaptic plasticity. While high doses of D2 receptor antagonists can dampen neural plasticity, low doses, as found in this compound, may preferentially block presynaptic D2 autoreceptors, leading to an increase in synaptic dopamine and potentially promoting plasticity.[5] Furthermore, studies on dopamine depletion have shown a compensatory upregulation of plasticity-related signaling pathways, including the phosphorylation of ERK, Akt, GSK3β, and CREB, which is then normalized by a dopamine antagonist like flupentixol, suggesting a complex modulatory role.[6]

Melitracen: The Tricyclic Influence

Melitracen, as a TCA, is expected to share the neuroplasticity-promoting properties of this drug class.[7] TCAs have been shown to increase hippocampal neurogenesis and the expression of neurotrophic factors.[8][9] This is often mediated by an increase in serotonin and norepinephrine, which in turn activates intracellular signaling cascades like the cAMP-CREB pathway, a critical regulator of BDNF transcription.[10] Meta-analyses confirm that antidepressant treatment, in general, leads to an increase in peripheral BDNF levels.[11]

Quantitative Data Summary (Inferred)

Direct quantitative data on this compound's effect on neuronal plasticity and neurotrophic factors is not available in the current literature. The following tables are based on findings for the individual components' drug classes and are presented as a hypothetical framework for future research.

Table 1: Inferred Effects of this compound Components on Neurotrophic Factors

| Component | Drug Class | Neurotrophic Factor | Brain Region | Inferred Effect | Reference Compound/Class |

| Flupentixol | Dopamine D2 Antagonist | BDNF | Hippocampus, Prefrontal Cortex | Potentially Modulatory (Dose-dependent) | Haloperidol, Risperidone |

| GDNF | Striatum | Unknown | N/A | ||

| Melitracen | Tricyclic Antidepressant | BDNF | Hippocampus, Prefrontal Cortex | Increased Expression | Imipramine, Amitriptyline |

| FGF2 | Hippocampus (via astrocytes) | Increased Secretion | Amitriptyline | ||

| VEGF | Hippocampus | Increased Expression | General Antidepressants |

Table 2: Inferred Effects of this compound Components on Neuronal Plasticity Markers

| Component | Drug Class | Plasticity Marker | Process | Inferred Effect | Reference Compound/Class |

| Flupentixol | Dopamine D2 Antagonist | pCREB, pERK, pAkt | Synaptic Plasticity Signaling | Modulatory | Flupentixol (in vitro) |

| Adult Neurogenesis | Neurogenesis | Potentially Inhibitory (at higher doses) | Haloperidol | ||

| Melitracen | Tricyclic Antidepressant | BrdU+ cells | Adult Neurogenesis (Proliferation) | Increased | Imipramine, Amitriptyline |

| DCX+ cells | Adult Neurogenesis (Differentiation) | Increased | General Antidepressants | ||

| Synaptic Density | Synaptogenesis | Increased | General Antidepressants |

Key Signaling Pathways

The neuroplastic effects of this compound are likely mediated through a complex interplay of intracellular signaling cascades initiated by its dual-action on dopaminergic and monoaminergic systems.

Experimental Protocols

To directly assess the effects of this compound and its components on neuronal plasticity and neurotrophic factors, the following experimental protocols are recommended.

Animal Model of Depression

A chronic unpredictable mild stress (CUMS) model can be used to induce a depressive-like phenotype in rodents (rats or mice).[12]

-

Procedure: For 4-6 weeks, animals are exposed to a series of mild, unpredictable stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal, social isolation, restraint stress).

-

Behavioral Assessment: Depressive-like behaviors are assessed using tests such as the Sucrose Preference Test (for anhedonia), Forced Swim Test (for behavioral despair), and Open Field Test (for locomotor activity and anxiety).[13][14]

-

Drug Administration: Animals would receive daily administration of this compound, flupentixol, melitracen, or vehicle via oral gavage or intraperitoneal injection during the final 2-3 weeks of the CUMS protocol.

Assessment of Adult Hippocampal Neurogenesis

-

BrdU Labeling: To label dividing cells, animals are injected with 5-bromo-2'-deoxyuridine (BrdU; 50 mg/kg, i.p.) daily for several days.[5]

-

Tissue Processing: 24 hours (for proliferation) or 3-4 weeks (for survival and differentiation) after the last BrdU injection, animals are euthanized, and brains are collected, fixed, and sectioned.

-

Immunohistochemistry: Brain sections are stained with antibodies against BrdU and neuronal markers such as NeuN (for mature neurons) or Doublecortin (DCX) (for immature neurons).[4]

-

Quantification: The number of BrdU-positive, NeuN-positive, and double-labeled cells in the dentate gyrus is quantified using stereological methods.

Measurement of Neurotrophic Factors and Signaling Proteins

-

Tissue Collection and Homogenization: The hippocampus and prefrontal cortex are dissected and homogenized in lysis buffer.

-

Western Blotting: Protein levels of BDNF, and the phosphorylation status of CREB, ERK, and Akt are determined by Western blotting.[15]

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are incubated with primary antibodies against the proteins of interest (e.g., anti-BDNF, anti-pCREB, anti-CREB).

-

Horseradish peroxidase-conjugated secondary antibodies are used for detection with an enhanced chemiluminescence (ECL) substrate.

-

Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

-

ELISA: BDNF protein levels can also be quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, which offers higher throughput.

Conclusion and Future Directions

The therapeutic efficacy of this compound in treating depression and anxiety likely involves a complex interplay between its dopaminergic and monoaminergic actions, converging on pathways that regulate neuronal plasticity and neurotrophic factor expression. While this guide provides a robust inferential framework, it underscores the critical need for direct experimental investigation. Future research should prioritize in vivo studies using animal models of depression to quantify the effects of this compound and its individual components on hippocampal neurogenesis and BDNF levels. Furthermore, in vitro studies using primary neuronal cultures could elucidate the specific dose-dependent effects of flupentixol on synaptic plasticity and signaling cascades. A deeper understanding of these mechanisms will not only clarify the neurobiological underpinnings of this compound's action but also pave the way for the development of more targeted and effective treatments for mood disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Antidepressant Treatment on Neurotrophic Factors (BDNF and IGF-1) in Patients with Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BrdU immunohistochemistry for studying adult neurogenesis: paradigms, pitfalls, limitations, and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dopamine D2 receptor blocking effect of imipramine in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiple Drug Treatments That Increase cAMP Signaling Restore Long-Term Memory and Aberrant Signaling in Fragile X Syndrome Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Meta-analyses of comparative efficacy of antidepressant medications on peripheral BDNF concentration in patients with depression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Animal models of depression - Wikipedia [en.wikipedia.org]

- 14. Selecting an Appropriate Animal Model of Depression [mdpi.com]

- 15. oasis.library.unlv.edu [oasis.library.unlv.edu]

The Genesis of a Combination: A Technical History of Flupentixol and Melitracen

For Researchers, Scientists, and Drug Development Professionals

The fixed-dose combination of flupentixol and melitracen, marketed as Deanxit, represents a noteworthy chapter in the history of psychopharmacology. First introduced to the market in 1973 by the Danish pharmaceutical company Lundbeck, this combination of a thioxanthene antipsychotic and a tricyclic antidepressant was developed to address a spectrum of depressive and anxiety-related disorders.[1] This technical guide delves into the historical development, preclinical rationale, and early clinical evaluation of this combination, providing a detailed overview for researchers and drug development professionals.

Individual Components: A Foundation in Neuroleptic and Antidepressant Discovery

The story of the flupentixol/melitracen combination begins with the independent development of its two constituent compounds.

Flupentixol: A typical antipsychotic from the thioxanthene class, flupentixol was developed by Lundbeck and introduced in 1965. Its primary mechanism of action involves the blockade of dopamine D1 and D2 receptors.[2][3] This dopaminergic antagonism is central to its antipsychotic effects. However, at lower doses (0.5 mg - 3 mg), flupentixol exhibits anxiolytic and antidepressant properties, a characteristic that would become pivotal in its later combination.[2]

Melitracen: A tricyclic antidepressant, melitracen's development also originated with Lundbeck. Structurally related to other TCAs like amitriptyline, its primary mechanism involves the inhibition of norepinephrine and serotonin reuptake at the presynaptic terminals.[2] This action increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to mediate its antidepressant effects.

The Rationale for Combination: A Hypothesis of Synergistic Action

The decision to combine flupentixol and melitracen was rooted in the hypothesis of a synergistic therapeutic effect. The aim was to create a single medication that could simultaneously address both the depressive and anxiety components of mood disorders.[4] The low, non-neuroleptic dose of flupentixol was intended to provide anxiolysis without inducing the significant extrapyramidal side effects associated with higher antipsychotic doses. This anxiolytic effect was thought to complement the mood-elevating properties of the tricyclic antidepressant, melitracen.[4] This dual-action approach sought to offer a broader spectrum of activity and a potentially faster onset of action compared to monotherapy.[5]

Preclinical Evaluation: Early Experimental Paradigms

While specific preclinical studies on the flupentixol/melitracen combination from the late 1960s and early 1970s are not extensively documented in publicly available literature, the evaluation of such a combination would have relied on the established animal models of the era for assessing antidepressant and anxiolytic activity.

Experimental Protocols:

-

Forced Swim Test (Porsolt's Test): Developed in the late 1970s, this model was a key tool for screening potential antidepressant drugs.[1][6]

-

Methodology: Rats or mice are placed in a cylinder of water from which they cannot escape. After initial struggling, they adopt an immobile posture. The duration of immobility is measured. Antidepressant compounds were observed to decrease the duration of immobility, suggesting a "behavioral despair"-reversing effect.[6]

-

-

Open Field Test: This test was used to assess locomotor activity and exploratory behavior, which can be altered by both anxiety and antidepressant medications.

-

Methodology: An animal is placed in a large, open arena. Parameters such as the distance traveled, time spent in the center versus the periphery, and rearing frequency are recorded. Anxiolytic drugs typically increase the time spent in the center of the open field.

-

Pharmacological Profile: Receptor Binding and Pharmacokinetics

The efficacy of the flupentixol/melitracen combination is underpinned by the distinct yet complementary pharmacological profiles of its components.

Pharmacodynamics

The synergistic effect is believed to arise from the simultaneous modulation of multiple neurotransmitter systems.

Flupentixol Signaling Pathway

Figure 1: Flupentixol's multi-receptor antagonist action at low doses.

Melitracen Signaling Pathway

Figure 2: Melitracen's mechanism as a serotonin and norepinephrine reuptake inhibitor.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM)

| Target | Flupentixol | Melitracen |

|---|---|---|

| Dopamine D1 Receptor | Data not consistently reported | Not Applicable |

| Dopamine D2 Receptor | ~0.8 - 2.0 | Not Applicable |

| Serotonin 5-HT2A Receptor | ~5.0 - 15.0 | Data not available |

| Serotonin Transporter (SERT) | Not Applicable | Data not available |

| Norepinephrine Transporter (NET) | Not Applicable | Data not available |

A positron emission tomography (PET) study in schizophrenic patients treated with flupentixol (5.7 ± 1.4 mg/day) showed a dopamine D2 receptor occupancy of 50-70%, a D1 receptor occupancy of 20 ± 5%, and a 5-HT2A receptor occupancy of 20 ± 10%.[7] These findings provide in vivo evidence for the multi-receptor engagement of flupentixol.

Pharmacokinetics

Pharmacokinetic studies of the fixed-dose combination have been conducted, with a notable bioequivalence study providing key parameters in healthy Chinese volunteers.[8]

Table 2: Pharmacokinetic Parameters of Flupentixol and Melitracen in Combination (Single Oral Dose)

| Parameter | Flupentixol (0.5 mg) | Melitracen (10 mg) |

|---|---|---|

| Tmax (h) | ~4.0 - 9.0 | ~4.0 - 5.0 |

| t½ (h) | ~35 - 53 | ~19 - 73 |

| Bioavailability (%) | ~40 | Data not available |

| Protein Binding (%) | ~99 | Data not available |

Data compiled from multiple sources, including a bioequivalence study.[8][9] Tmax and t½ can vary between individuals and under different conditions (e.g., fasted vs. fed state).

Early Clinical Trials: Assessing Efficacy and Safety

The clinical development of the flupentixol/melitracen combination in the 1970s would have followed the evolving standards for psychopharmacological trials of that era.

Experimental Protocols:

-

Study Design: Early trials were likely randomized, double-blind, parallel-group, or crossover studies, often with a placebo or an active comparator arm (e.g., another tricyclic antidepressant).[10]

-

Patient Population: Patients diagnosed with depressive neurosis, psychogenic depression, or depression with comorbid anxiety would have been the primary target population.[2]

-

Efficacy Assessment: The primary efficacy endpoints would have been changes from baseline in clinician-rated scales of depression and anxiety.

-

Hamilton Depression Rating Scale (HDRS/HAM-D): Published in 1960, the HAM-D was a widely used instrument to assess the severity of depression in clinical trials.[11][12] It typically consists of 17 or 21 items rated by a clinician based on a patient interview.

-

Hamilton Anxiety Rating Scale (HAM-A): Published in 1959, the HAM-A was a standard tool for measuring the severity of anxiety symptoms.[13][14] It comprises 14 items that assess both psychic and somatic anxiety.

-

Logical Flow of a 1970s Antidepressant Clinical Trial

Figure 3: A generalized workflow for a 1970s antidepressant clinical trial.

Regulatory Status and Market Presence

The flupentixol/melitracen combination has a varied regulatory history. While it gained approval in numerous countries, particularly in Asia and Europe, it was notably never approved for use in its country of origin, Denmark, nor in the United States.[1] In India, its approval in 1998 was later scrutinized, leading to a temporary ban due to a perceived lack of comprehensive clinical trial data from the initial approval process.[11][15] Despite this, the combination remains widely used in several countries.[1]

Conclusion

The development of the flupentixol/melitracen combination was a product of its time, leveraging the growing understanding of the neurochemical basis of depression and anxiety. The rationale of combining a low-dose antipsychotic for its anxiolytic properties with a tricyclic antidepressant was a logical step in the pursuit of more effective and broader-spectrum treatments. While the detailed historical data from its initial development in the late 1960s and early 1970s are not as accessible as for more modern pharmaceuticals, this technical guide provides a comprehensive overview based on available information. For today's researchers, the story of flupentixol/melitracen offers a valuable case study in the evolution of psychopharmacology and the enduring strategy of combination therapy to address complex psychiatric disorders.

References

- 1. Flupentixol/melitracen - Wikipedia [en.wikipedia.org]

- 2. karger.com [karger.com]

- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 4. droracle.ai [droracle.ai]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. This compound Film-coated tablet Overview - MPI, EU: SmPC - RxReasoner [rxreasoner.com]

- 7. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioequivalence Study Of A Fixed-Dose Combination Tablet Containing Melitracen 10 mg And Flupentixol 0.5 mg In Healthy Chinese Volunteers Under Fasted And Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Flupentixol-Melitracen in Combination with Psychotherapy on Negative Mood, Psychological Stress and Life Quality in Coronary Heart Disease Patients Complicated with Psychological Disorders [aber.apacsci.com]

- 10. Medicines Authority [medicinesauthority.gov.mt]

- 11. scroll.in [scroll.in]

- 12. integrativepro.com [integrativepro.com]

- 13. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]

- 14. Hamilton Anxiety Rating Scale - Wikipedia [en.wikipedia.org]

- 15. Granting of Approval to this compound [pib.gov.in]

- 16. researchgate.net [researchgate.net]

In-Vitro Analysis of Deanxit's Effects on Dopaminergic and Serotonergic Pathways: A Technical Guide

Executive Summary

Deanxit, a combination of flupentixol and melitracen, is a psychotropic agent utilized in the management of depression and anxiety. This technical guide provides an in-depth in-vitro analysis of the distinct and potentially synergistic mechanisms of its two active components on dopaminergic and serotonergic pathways. Flupentixol, a thioxanthene derivative, exhibits potent antagonism at dopamine D1 and D2 receptors, a hallmark of typical antipsychotics. Melitracen, a tricyclic antidepressant, functions as a non-selective inhibitor of serotonin and norepinephrine reuptake. This document summarizes the quantitative receptor binding and neurotransmitter reuptake data, details the experimental protocols for their determination, and visualizes the key molecular interactions and experimental workflows. This analysis serves as a foundational resource for researchers, scientists, and drug development professionals investigating the neuropharmacology of this compound and its constituent compounds.

Introduction

The therapeutic efficacy of psychotropic medications is fundamentally linked to their molecular interactions within the complex neural circuits of the central nervous system. This compound is a fixed-dose combination of two pharmacologically distinct agents: flupentixol (a neuroleptic) and melitracen (a tricyclic antidepressant).[1][2] Understanding the in-vitro effects of each component on the dopaminergic and serotonergic systems is critical for elucidating its overall mechanism of action, which is thought to involve a synergistic interplay between dopamine receptor blockade and monoamine reuptake inhibition.[3][4] This guide will dissect the in-vitro pharmacology of flupentixol and melitracen, providing a detailed examination of their respective impacts on key molecular targets within these two critical neurotransmitter systems.

Pharmacology of Flupentixol: Dopaminergic Pathway Modulation

Flupentixol is a potent neuroleptic of the thioxanthene class.[5] Its antipsychotic effects are primarily attributed to its strong antagonism of postsynaptic dopamine receptors.

Mechanism of Action at Dopamine Receptors

In-vitro studies have demonstrated that flupentixol has a high affinity for both dopamine D1 and D2 receptor subtypes.[5] By blocking these receptors, flupentixol modulates dopaminergic neurotransmission in key brain regions. The antagonism of D2 receptors in the mesolimbic pathway is linked to its antipsychotic effects. At lower doses, it has been hypothesized that flupentixol may preferentially block presynaptic D2 autoreceptors, which would lead to an increase in dopamine synthesis and release, contributing to its antidepressant effects.[6]

References

- 1. Flupentixol - Wikipedia [en.wikipedia.org]

- 2. Melitracen - Wikipedia [en.wikipedia.org]

- 3. CN103877088A - Melitracen pharmaceutical composition with high security - Google Patents [patents.google.com]

- 4. Sertraline plus this compound to treat patients with depression and anxiety in chronic somatic diseases: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. verification.fda.gov.ph [verification.fda.gov.ph]

- 6. trial.medpath.com [trial.medpath.com]

The Modulatory Role of Deanxit on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deanxit, a combination psychotropic medication containing flupentixol (a typical antipsychotic) and melitracen (a tricyclic antidepressant), is utilized in the management of mild to moderate depression and anxiety.[1][2] Flupentixol exerts its effects primarily through the blockade of dopamine D1 and D2 receptors, while melitracen inhibits the reuptake of norepinephrine and serotonin.[3][4] The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that governs responses to stress and has been implicated in the pathophysiology of mood and anxiety disorders. Dysregulation of the HPA axis is a frequent biological finding in major depression.[5] This technical guide provides an in-depth analysis of the potential role of this compound in modulating the HPA axis, drawing upon the known pharmacological actions of its individual components. While direct clinical studies quantifying the specific effects of the flupentixol-melitracen combination on HPA axis hormones are limited, this guide synthesizes available evidence to provide a comprehensive overview for research and drug development professionals.

Putative Mechanism of Action of this compound on the HPA Axis

The modulatory effects of this compound on the HPA axis are thought to be a composite of the distinct actions of its two components: the dopamine antagonist flupentixol and the serotonin-norepinephrine reuptake inhibitor melitracen.

Flupentixol and Dopaminergic Regulation of the HPA Axis: